2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione
Description
2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione (CAS 3089-17-6), also known as C.I. Pigment Red 202, is a chlorinated quinacridone derivative with the molecular formula C₂₀H₁₀Cl₂N₂O₂ and a molecular weight of 381.21 g/mol . Its planar conjugated structure, enhanced by electron-withdrawing chlorine substituents at the 2 and 9 positions, enables applications in organic electronics and pigments. The compound exhibits strong red fluorescence, high thermal stability, and solubility in polar organic solvents, making it suitable for organic light-emitting diodes (OLEDs) and industrial colorants .
Synthesis involves introducing chlorine substituents to the quinacridone backbone under controlled reaction conditions, yielding high purity and efficiency . Regulatory frameworks, including REACH and TSCA, govern its industrial use due to its classification as a persistent chemical .
Properties
IUPAC Name |
2,9-dichloro-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10Cl2N2O2/c21-9-1-3-15-11(5-9)19(25)13-8-18-14(7-17(13)23-15)20(26)12-6-10(22)2-4-16(12)24-18/h1-8H,(H,23,25)(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZQBGDNVOHQIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C3=CC4=C(C=C3N2)C(=O)C5=C(N4)C=CC(=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1029253 | |
| Record name | 2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1029253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Other Solid; Other Solid | |
| Record name | Quino[2,3-b]acridine-7,14-dione, 2,9-dichloro-5,12-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
3089-17-6, 61932-63-6 | |
| Record name | Pigment Red 202 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3089-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quino(2,3-b)acridine-7,14-dione, 2,9-dichloro-5,12-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003089176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quino[2,3-b]acridine-7,14-dione, 2,9-dichloro-5,12-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1029253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,9-dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.477 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | C.I. Pigment Red 210 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.395 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione typically involves the condensation of appropriate aniline derivatives with phthalic anhydride under high-temperature conditions . The reaction is often carried out in the presence of a catalyst such as zinc chloride or polyphosphoric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound involves a multi-step process that includes the initial synthesis of the intermediate compounds followed by purification through sublimation or recrystallization . The final product is obtained as red crystals, which are then used in various pigment applications .
Chemical Reactions Analysis
Types of Reactions
2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinacridone derivatives with different substituents.
Reduction: Reduction reactions can lead to the formation of dihydroquinacridone derivatives.
Substitution: Halogen substitution reactions are common, where chlorine atoms can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various quinacridone derivatives, which are used in different pigment and dye applications .
Scientific Research Applications
Industrial Applications
1. Pigment Production
- Use as a Pigment : 2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione is primarily utilized as a pigment in various applications such as paints, coatings, and plastics due to its excellent lightfastness and thermal stability. It is particularly valued in the production of high-performance coatings where durability is essential .
- Nanopigments : Research indicates that this compound can be used in nano-sized formulations to enhance color properties while minimizing environmental impact. Its incorporation into nanomaterials has opened avenues for innovative applications in consumer products .
2. Material Science
- Polymer Composites : The compound has been studied for its incorporation into polymer matrices to produce composite materials with improved mechanical properties and aesthetic qualities. This application is particularly relevant in the automotive and aerospace industries where lightweight and durable materials are crucial .
Health and Safety Considerations
1. Toxicological Data
- Preliminary assessments have raised concerns regarding the respiratory irritative effects of the compound. It has been classified under specific target organ toxicity due to potential respiratory tract irritation upon exposure .
- The European Chemicals Agency (ECHA) reports that while it is not classified as hazardous to aquatic environments, caution is advised regarding inhalation exposure during industrial use .
2. Risk Assessment
- A comprehensive risk assessment framework has been proposed for evaluating exposure scenarios related to the use of this compound in industrial settings. This includes monitoring inhalation risks associated with nano-pigments and ensuring compliance with established exposure limits .
Case Studies
1. Industrial Use Case
- A study on the application of this compound in automotive coatings demonstrated enhanced durability and color retention under UV exposure compared to traditional pigments. The results indicated a significant reduction in fading over time, making it a preferred choice for manufacturers aiming for long-lasting finishes .
2. Environmental Impact Study
- Research conducted on the environmental implications of using this compound in consumer products highlighted the importance of assessing nanopigment interactions with biological systems. The findings suggested that while the pigment itself poses limited ecological risks, its nanoform may require further investigation to fully understand potential bioaccumulation effects .
Mechanism of Action
The mechanism of action of 2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione involves its interaction with molecular targets through hydrogen bonding and π-π stacking interactions . These interactions facilitate the formation of stable complexes, which contribute to its color properties and stability .
Comparison with Similar Compounds
3,10-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione (C.I. Pigment Red 209)
- Structure : Chlorine substituents at the 3 and 10 positions (CAS 38720-66-0) .
- Properties : Exhibits a distinct crystal lattice (triclinic phase) compared to the 2,9-dichloro isomer, resulting in altered absorption spectra and color purity .
- Applications : Used in plastics and coatings under strict purity guidelines (≤1.0% in polyethylene and polypropylene) .
2,9-Dimethyl-5,12-dihydroquino[2,3-b]acridine-7,14-dione (Hostperm Pink E 02)
- Structure : Methyl groups at the 2 and 9 positions (CAS 980-26-7) .
- Properties: Reduced electron-withdrawing effects compared to chlorine substituents, leading to a hypsochromic shift (magenta hue) and higher LogP (~4.5), enhancing solubility in non-polar matrices .
- Applications : Technical-grade pigment for inks and textiles .
2,9-Dimethoxy-5,12-dihydroquino[2,3-b]acridine-7,14-dione
- Structure : Methoxy groups at the 2 and 9 positions (CAS 2190-64-9) .
- Properties : Electron-donating methoxy groups reduce conjugation, shifting fluorescence to longer wavelengths. Demonstrates topoisomerase II inhibition (IC₅₀ = 0.8 µM in vitro) .
- Applications : Investigated as an anticancer agent and organic semiconductor .
Physicochemical and Functional Comparisons
Mechanistic and Application Differences
- Electroluminescence: The 2,9-dichloro derivative achieves higher luminous efficiency (18 cd/A in OLEDs) than the dimethyl analog (12 cd/A) due to enhanced electron mobility .
- Triplet-Triplet Annihilation (TTA) : In doped OLEDs, the 2,9-dichloro compound shows significant TTA contribution under magnetic fields (>50 mT), whereas the dimethyl derivative exhibits saturation due to Förster resonance energy transfer dominance .
- Regulatory Status: The 2,9-dichloro isomer is subject to TSCA §12(b) export notifications, while the dimethoxy variant faces fewer restrictions .
Biological Activity
2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione (CAS No. 3089-17-6) is a synthetic organic compound belonging to the quinacridone family. This compound is primarily known for its applications as a red pigment in various materials including plastics and coatings. Its biological activity has been the subject of research due to its potential implications in toxicology and environmental safety.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of 381.2 g/mol. The compound exhibits inversion symmetry and forms a two-dimensional hydrogen-bond network through bifurcated N-H···O interactions .
| Property | Value |
|---|---|
| Molecular Formula | C20H10Cl2N2O2 |
| CAS Number | 3089-17-6 |
| Molar Mass | 381.2 g/mol |
| Solubility | Poorly soluble in water |
| Color | Red |
Toxicological Profile
Research indicates that this compound exhibits several biological activities that necessitate careful evaluation regarding its safety:
- Skin and Eye Irritation : The compound is classified as a skin irritant (Skin Irrit. 2) and an eye irritant (Eye Irrit. 2) under the CLP regulations .
- Respiratory Effects : It may cause respiratory irritation (STOT SE 3), necessitating precautions during handling to avoid inhalation exposure .
- Genotoxicity : Limited studies on genotoxicity have been conducted; however, the potential for DNA damage remains a concern due to the structural properties of quinacridone derivatives .
Study on Nanopigments
A literature review highlighted the risks associated with nanopigments, including this compound. It was noted that while organic nanopigments are less studied compared to inorganic ones, the existing data suggests possible cytotoxic effects upon exposure .
Environmental Impact Assessment
The compound has been evaluated for its environmental persistence and bioaccumulation potential. According to assessments conducted by regulatory bodies, it does not meet the criteria for persistent bioaccumulative toxic substances (PBTs), indicating a lower risk profile in environmental contexts .
Table 2: Toxicological Data Summary
| Endpoint | Result |
|---|---|
| Skin Irritation | Yes |
| Eye Irritation | Yes |
| Respiratory Irritation | Yes |
| Genotoxicity | Limited data available |
| Environmental Persistence | Not classified as PBT |
Q & A
Q. What are the established synthetic routes for 2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione, and what purification methods are recommended?
Methodological Answer: The compound is synthesized via cyclization of substituted acridine precursors under acidic or thermal conditions. A common approach involves chlorination of quinacridone derivatives (e.g., 2,9-dimethylquinacridone) using reagents like thionyl chloride or phosphorus oxychloride . Purification typically employs recrystallization from polar aprotic solvents (e.g., dimethylformamide) or column chromatography with silica gel and dichloromethane/methanol gradients. Solubility in acidic media (e.g., sulfuric acid) aids in removing unreacted starting materials .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- UV-Vis Spectroscopy: Identifies π-π* transitions in the acridine core (absorption peaks ~500–600 nm) .
- NMR: H NMR in DMSO-d6 resolves aromatic protons (δ 8.5–9.5 ppm) and methyl/methylene groups (δ 2.5–3.5 ppm). C NMR confirms carbonyl (C=O, δ 180–190 ppm) and aromatic carbons .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H] at m/z 437.02 for CHClNO) .
Q. How does solubility vary across solvents, and what implications does this have for experimental design?
Methodological Answer: The compound is sparingly soluble in water but dissolves in polar organic solvents (e.g., ethanol, dioxane) and acidic media (e.g., concentrated HSO) . For reaction design:
| Solvent | Solubility (mg/mL) | Application |
|---|---|---|
| DMF | ~15–20 | Synthesis |
| DCM | ~5–10 | Chromatography |
| HSO | >50 | Purification |
Precipitation in aqueous buffers requires pH adjustment (optimal pH < 3) .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction yields and minimize byproducts?
Methodological Answer: DoE (e.g., Box-Behnken or factorial design) identifies critical parameters:
- Factors: Temperature (80–120°C), chlorination time (4–12 hrs), reagent stoichiometry (1:1–1:3).
- Responses: Yield (%) and purity (HPLC area %).
Statistical tools (e.g., Minitab) model interactions, revealing optimal conditions. For example, excess POCl at 100°C for 8 hrs maximizes yield (85%) while minimizing dichloro-byproducts (<5%) .
Q. What computational approaches predict electronic properties and reactivity?
Methodological Answer:
- DFT Calculations (Gaussian): Simulate HOMO-LUMO gaps to assess charge-transfer potential (e.g., bandgap ~2.1 eV for photovoltaic applications) .
- Molecular Dynamics (COMSOL): Models solvent interactions to optimize crystallization kinetics .
- QSAR: Correlates substituent effects (e.g., Cl vs. methyl groups) with biological activity (e.g., DNA intercalation) .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting)?
Methodological Answer:
Q. What mechanistic studies elucidate toxicity in biological systems?
Methodological Answer:
Q. How does the compound’s stability under varying conditions (pH, light) impact storage protocols?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
